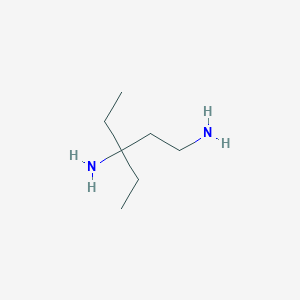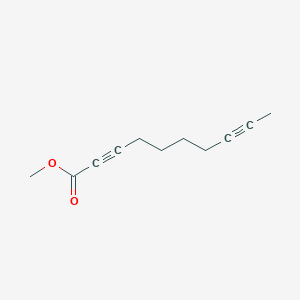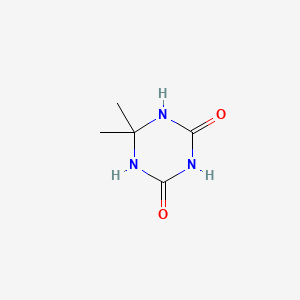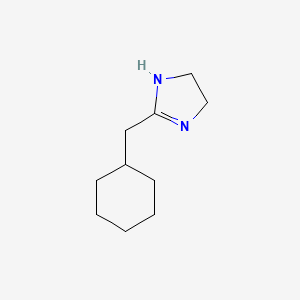![molecular formula C16H21N3O5 B12552851 2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine CAS No. 188949-29-3](/img/structure/B12552851.png)
2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside that is a key component of RNA. The modification at the 3-position with a 2-hydroxyphenylmethyl group and the reduction at the 2’-position make this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the 2-Hydroxyphenylmethyl Group: The 2-hydroxyphenylmethyl group is introduced through a series of reactions, including halogenation and nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes or pathways involved in DNA and RNA synthesis, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine: The parent nucleoside, which is a key component of RNA.
2’-Deoxycytidine: A related compound lacking the 2-hydroxyphenylmethyl group.
3’-Deoxycytidine: Another analog with a different modification.
Uniqueness
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is unique due to the specific modification at the 3-position and the reduction at the 2’-position. These structural changes can confer different biological activities and chemical reactivity compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
188949-29-3 |
|---|---|
Molekularformel |
C16H21N3O5 |
Molekulargewicht |
335.35 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(2-hydroxyphenyl)methyl]-4H-pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O5/c17-14-5-6-18(15-7-12(22)13(9-20)24-15)16(23)19(14)8-10-3-1-2-4-11(10)21/h1-6,12-15,20-22H,7-9,17H2/t12-,13+,14?,15+/m0/s1 |
InChI-Schlüssel |
RKWQKGWQHXVZIY-MCBWDKPDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)



![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
